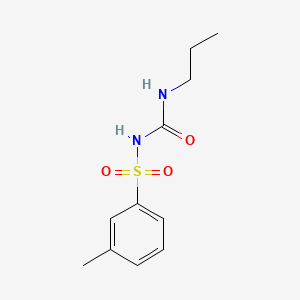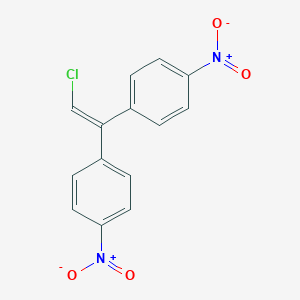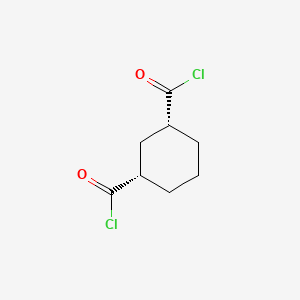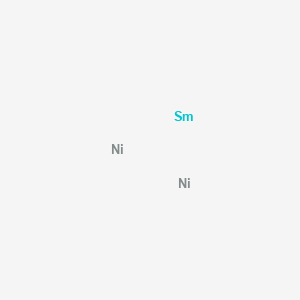
Nickel;samarium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nickel-samarium compounds are a class of materials that combine the properties of nickel, a transition metal, and samarium, a rare earth element. These compounds are known for their unique chemical and physical properties, which make them valuable in various scientific and industrial applications. Nickel-samarium compounds often exhibit enhanced catalytic, magnetic, and electronic properties compared to their individual components.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Nickel-samarium compounds can be synthesized through various methods, including co-precipitation, hydrothermal synthesis, and vapor-solid reactions. For instance, samarium-doped nickel phosphide can be synthesized via a two-step vapor-solid reaction technique . Another method involves the co-precipitation of nickel and samarium hydroxides, followed by hydrothermal treatment to obtain a layered double hydroxide structure .
Industrial Production Methods: In industrial settings, nickel-samarium compounds are often produced through high-temperature solid-state reactions. For example, nickel oxide and samarium-doped ceria composites are prepared by impregnating a substrate with nickel and samarium nitrate solutions, followed by calcination .
Analyse Des Réactions Chimiques
Types of Reactions: Nickel-samarium compounds undergo various chemical reactions, including oxidation, reduction, and catalytic reactions. For example, nickel-samarium-doped ceria is used in the catalytic partial oxidation of methane, where it exhibits high catalytic activity due to the synergistic effect of nickel and samarium .
Common Reagents and Conditions: Common reagents used in the synthesis and reactions of nickel-samarium compounds include nickel nitrate, samarium nitrate, and various reducing agents. Reaction conditions often involve high temperatures and controlled atmospheres to ensure the desired phase and composition.
Major Products: The major products formed from these reactions depend on the specific application. For instance, in the catalytic partial oxidation of methane, the primary products are syngas (carbon monoxide and hydrogen) .
Applications De Recherche Scientifique
Nickel-samarium compounds have a wide range of scientific research applications:
Chemistry: They are used as catalysts in various chemical reactions, including hydrogen evolution reactions and methane oxidation
Biology: Research is ongoing to explore their potential in biological applications, such as drug delivery and imaging.
Medicine: Nickel-samarium compounds are being investigated for their potential use in medical devices and diagnostic tools.
Mécanisme D'action
The mechanism by which nickel-samarium compounds exert their effects is often related to their unique electronic and catalytic properties. For example, in catalytic applications, the interaction between nickel and samarium enhances the compound’s ability to adsorb and activate reactant molecules. This synergistic effect improves the overall catalytic performance, making these compounds highly efficient in various reactions .
Comparaison Avec Des Composés Similaires
- Nickel-cobalt compounds
- Nickel-iron compounds
- Samarium-cobalt compounds
Comparison: Nickel-samarium compounds are unique due to the combination of nickel’s catalytic properties and samarium’s electronic properties. Compared to nickel-cobalt and nickel-iron compounds, nickel-samarium compounds often exhibit higher catalytic activity and stability. Samarium-cobalt compounds, on the other hand, are known for their magnetic properties, but they lack the catalytic efficiency seen in nickel-samarium compounds .
Propriétés
Numéro CAS |
12201-95-5 |
|---|---|
Formule moléculaire |
Ni2Sm |
Poids moléculaire |
267.7 g/mol |
Nom IUPAC |
nickel;samarium |
InChI |
InChI=1S/2Ni.Sm |
Clé InChI |
KZBHFLGZSFHHGS-UHFFFAOYSA-N |
SMILES canonique |
[Ni].[Ni].[Sm] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


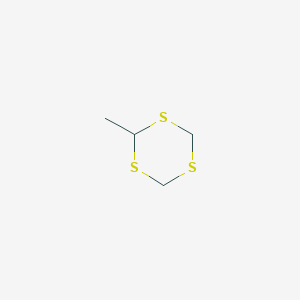
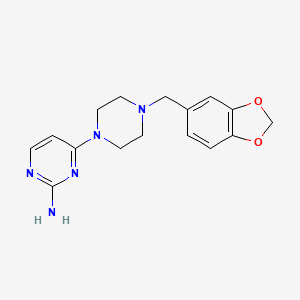
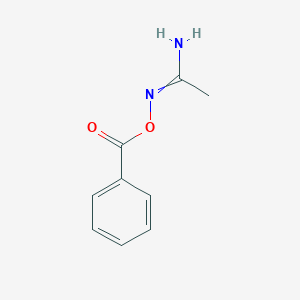
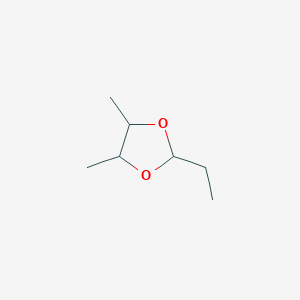

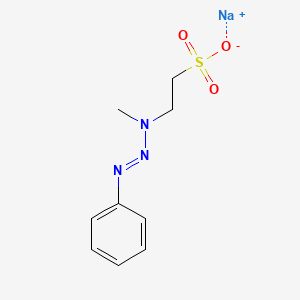
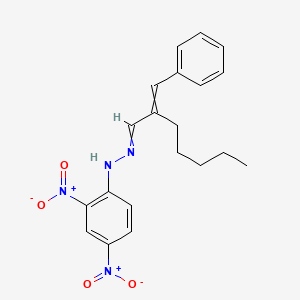
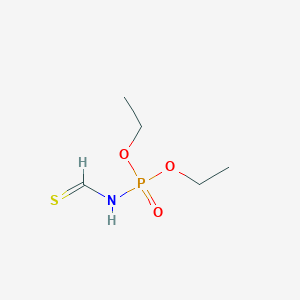
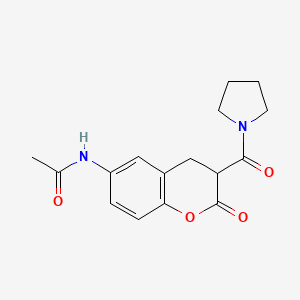
![({[Dichloro(fluoro)methyl]sulfanyl}methyl)carbamyl fluoride](/img/structure/B14710051.png)
